5-Benzyloxy-1-boc-indole-2-boronic acid
Description
Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in the fields of medicinal chemistry and natural products. nih.gov This privileged scaffold is a core component in a vast number of natural products, alkaloids, and bioactive molecules, making it a focal point for drug discovery and development. nih.govresearchgate.net Its prevalence is rooted in its ability to mimic the structure of peptides and to form reversible bonds with a variety of biological receptors. nih.gov
Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netmdpi.comnih.gov The indole ring is found in numerous clinically approved drugs, such as the antiarrhythmic ajmaline, the antitumor agent vincristine, and many others, underscoring its therapeutic importance. researchgate.netnih.govjmaps.in The structural versatility of the indole core allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This adaptability has made it an invaluable building block for medicinal chemists aiming to design novel therapeutic agents with improved efficacy and safety profiles. nih.govresearchgate.net
The following table highlights some key examples of indole-containing molecules and their biological significance.
| Compound Class | Significance |
| Indole Alkaloids | Over 4,100 known compounds, many with potent biological activities such as antitumor and antimicrobial effects. nih.gov |
| Tryptophan | An essential amino acid and a biosynthetic precursor to neurotransmitters like serotonin (B10506) and hormones like melatonin. nih.govrsc.org |
| Synthetic Indoles | Serve as core structures for drugs treating cancer, infections, inflammation, and neurodegenerative diseases. mdpi.comnih.gov |
Evolution and Versatility of Boronic Acids as Synthetic Intermediates
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis. researchgate.netwikipedia.org First synthesized in 1860 by Edward Frankland, their journey from chemical curiosities to cornerstone reagents has been transformative. wikipedia.orgnih.govpharmiweb.com Their rise to prominence is largely due to their unique properties: they are generally stable, have low toxicity, and are compatible with a wide array of functional groups. nih.govresearchgate.netamerigoscientific.com
The versatility of boronic acids stems from their role as mild Lewis acids and their ability to participate in a multitude of chemical transformations. researchgate.netwikipedia.org The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. pharmiweb.comnih.gov This reaction, along with others like the Chan-Lam coupling (for C-N and C-O bond formation) and the Liebeskind-Srogl coupling, has revolutionized the construction of complex molecules, including pharmaceuticals and advanced materials. wikipedia.orgpharmiweb.com The ability to precisely and efficiently connect different molecular fragments has made boronic acids essential building blocks in both academic research and industrial applications. nih.govamerigoscientific.com
The evolution of their application is summarized in the table below.
| Reaction Type | Bond Formed | Significance |
| Suzuki-Miyaura Coupling | Carbon-Carbon | Foundational for constructing biaryl systems common in drugs and materials. nih.gov |
| Chan-Lam Coupling | Carbon-Nitrogen, Carbon-Oxygen | Enables the synthesis of anilines, phenols, and their derivatives. wikipedia.org |
| Petasis Reaction | Carbon-Carbon | A multicomponent reaction for synthesizing amines and alcohols. |
| Oxidation/Hydrolysis | Carbon-Oxygen | Can be converted to alcohols, phenols, or ethers. |
Role of N-Boc Protection in Indole Chemistry for Enhanced Synthetic Control
The indole nitrogen (N-1) possesses a reactive N-H bond that can complicate synthetic transformations by acting as a nucleophile or an acidic site. To achieve selective functionalization at other positions of the indole ring, protection of this nitrogen is often essential. mdpi.org Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely employed in indole chemistry due to its robustness and the mild conditions required for its removal.
The introduction of the N-Boc group serves several critical functions. Firstly, it deactivates the indole nitrogen, preventing its participation in unwanted side reactions. mdpi.org Secondly, the bulky Boc group can direct metallation and subsequent electrophilic attack to specific positions of the indole nucleus, thereby providing crucial regiochemical control. nih.gov For instance, while unprotected indoles often undergo reactions at the C-3 position, N-Boc protection can facilitate functionalization at the C-2 position. nih.gov
The N-Boc group is stable under a variety of reaction conditions but can be readily cleaved using acidic conditions (e.g., trifluoroacetic acid) or through thermal methods, often leaving other sensitive functional groups, including C-B bonds, intact. nih.govrsc.orgtandfonline.com This balance of stability and selective removal makes the N-Boc group a powerful tool for synthetic chemists, enabling complex, multi-step syntheses of highly substituted indole derivatives. researchgate.net
| Feature of N-Boc Group | Synthetic Advantage |
| Steric Bulk | Directs lithiation and subsequent reactions to the C-2 position. nih.gov |
| Electronic Deactivation | Prevents unwanted N-alkylation or N-acylation reactions. |
| Stability | Tolerates a wide range of reagents and reaction conditions. tandfonline.com |
| Facile Cleavage | Can be removed under mild acidic or thermal conditions without affecting other functional groups. nih.govtandfonline.com |
Contextualizing 5-Benzyloxy-1-boc-indole-2-boronic acid within the Landscape of Functionalized Indole Derivatives
This compound is a highly functionalized synthetic intermediate that embodies the strategic convergence of the principles discussed in the preceding sections. shriramassociate.in This molecule is engineered for advanced applications in organic synthesis, particularly in the construction of complex, biologically active indole-containing compounds.
An analysis of its structure reveals its synthetic utility:
Indole Scaffold : Provides the core heterocyclic framework prevalent in many pharmaceuticals.
2-Boronic Acid : This group is primed for participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-2 position. nih.gov The synthesis of indolylboronic acids is well-established through methods like Miyaura borylation or C-H activation. nih.gov
N-Boc Group : As detailed previously, this group protects the indole nitrogen, enhances stability, and directs functionalization to the C-2 position, making the synthesis of the 2-boronic acid derivative more efficient. nih.gov
5-Benzyloxy Group : The benzyloxy group at the C-5 position serves two purposes. It introduces a functional handle that can be retained in the final product or deprotected (via hydrogenolysis) to reveal a 5-hydroxyindole (B134679) moiety, a common feature in bioactive molecules like serotonin. This group also modifies the electronic properties of the indole ring.
This specific combination of functional groups makes this compound a valuable and versatile building block. It allows chemists to perform a key cross-coupling reaction at the C-2 position while having a protected nitrogen and a modifiable oxygen functionality at C-5. researchgate.net Such multi-functionalized intermediates are crucial for efficiently synthesizing complex target molecules by enabling sequential and site-selective chemical modifications. mdpi.comacs.org
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-10-9-16(11-15(17)12-18(22)21(24)25)26-13-14-7-5-4-6-8-14/h4-12,24-25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGFXDPCFAYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583083 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-62-6 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profiles and Mechanistic Investigations of 5 Benzyloxy 1 Boc Indole 2 Boronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Indole (B1671886) Boronic Acids
Indole boronic acids, including 5-Benzyloxy-1-boc-indole-2-boronic acid, are versatile reagents in organic synthesis, particularly valued for their role in transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful means for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The presence of the boronic acid functional group at the C2 position of the indole nucleus allows for regioselective functionalization, which is a cornerstone of modern synthetic chemistry. nih.gov The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the molecule and modulates its electronic properties, often leading to improved reaction outcomes.
The Suzuki-Miyaura reaction is one of the most significant and widely used methods for carbon-carbon bond formation, coupling an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org For indole boronic acids, this reaction facilitates the synthesis of 2-aryl, 2-heteroaryl, and 2-vinyl indoles, which are common structural motifs in pharmaceuticals and biologically active compounds. nih.gov The reaction is prized for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts. nih.govnih.gov
The success of the Suzuki-Miyaura coupling of indole boronic acids is highly dependent on the careful selection of the catalyst system, which includes the palladium source, the ligand, the base, and the solvent. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions, such as protodeboronation.
Palladium Source: Various Pd(0) and Pd(II) sources can be used. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂). nih.govresearchgate.net Precatalysts, particularly those that are air-stable and form the active Pd(0) species in situ, have gained popularity for their convenience and reproducibility. nih.gov
Ligand Architectures: The ligand plays a critical role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst decomposition. For challenging substrates like heteroaryl boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often required. Ligands such as XPhos and SPhos have proven to be highly effective, leading to higher yields and faster reaction rates, even at lower catalyst loadings. nih.gov The choice of ligand can significantly influence the outcome, as demonstrated in optimization studies where different ligands show varying levels of conversion and yield under identical conditions. nih.gov
Base and Solvent: The base is essential for activating the boronic acid for the transmetalation step. researchgate.net Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. nih.govyoutube.com The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, facilitates the dissolution of both the organic substrates and the inorganic base. researchgate.net The selection of the base and solvent is interdependent and can dramatically impact reaction efficiency.
The following interactive table summarizes the optimization of reaction conditions for a representative Suzuki-Miyaura coupling involving an indole boronic acid derivative.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 69 | nih.gov |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 52 | nih.gov |
| 3 | P1 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 87 | nih.gov |
| 4 | P2 Precatalyst | SPhos | K₃PO₄ | Dioxane/H₂O | 97 | nih.gov |
| 5 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 59 | researchgate.net |
| 6 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | THF | 45 | researchgate.net |
The utility of this compound in Suzuki-Miyaura reactions is defined by its compatibility with a wide array of electrophilic partners. Generally, N-Boc protected indolylboronic acids can be coupled with various aryl and heteroaryl halides (I, Br, Cl) and triflates. nih.govnih.gov
Aryl Halides: Electron-deficient aryl halides are typically more reactive due to a faster rate of oxidative addition. However, modern catalyst systems with electron-rich ligands enable the efficient coupling of electron-rich and sterically hindered aryl halides as well.
Heteroaryl Halides: Coupling with heteroaryl halides can be more complex due to potential catalyst inhibition by the heteroatom lone pairs or the instability of the coupling partners. Despite these challenges, successful couplings have been reported with a range of heterocyclic partners, including pyridines, pyrimidines, thiophenes, and furans. nih.govnih.gov The synthesis of heterobiaryls, where both partners are heterocycles, is particularly challenging but achievable with optimized catalyst systems, often requiring higher catalyst loadings. nih.gov
Limitations: A primary limitation in the use of heteroaryl boronic acids is their susceptibility to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted indole. nih.gov This side reaction can be minimized by using carefully dried solvents, appropriate bases, and reaction conditions that promote rapid cross-coupling over decomposition. Another challenge arises from the stability of the boronic acid itself; many are not monomeric but exist as cyclic trimeric boroxines, which can affect reactivity. nih.gov
The table below illustrates the scope of coupling partners for a representative N-Boc-indolyl nucleophile.
| Entry | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-1H-indole | 81 | nih.gov |
| 2 | 4-Chlorotoluene | 2-(p-Tolyl)-1H-indole | 75 | nih.gov |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-yl)-1H-indole | 68 | nih.gov |
| 4 | 2-Chloropyridine | 2-(Pyridin-2-yl)-1H-indole | 65 | nih.gov |
Note: Data is for the coupling of N-Boc-indol-2-yltrifluoroborate, which resulted in the deprotected product under the specified reaction conditions. nih.gov
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: An active Pd(0) species reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is often the rate-determining step of the cycle. libretexts.org
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). This process is complex and thought to occur via one of two primary pathways, both of which are facilitated by the base. chembites.orgrsc.org
Boronate Pathway: The base (e.g., OH⁻) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻). This activated boronate then transfers its organic group to the Ar-Pd-X complex. chembites.orgresearchgate.net
Oxo-Palladium Pathway: The base reacts with the Ar-Pd-X complex (in the presence of water) to form a palladium-hydroxo species (Ar-Pd-OH). This intermediate is more electrophilic and reacts directly with the neutral boronic acid. chembites.orgresearchgate.net The dominant pathway can depend on specific reaction conditions, such as the nature of the base, solvent, and substrates. nih.gov
Reductive Elimination: The diorganopalladium(II) intermediate (Ar-Pd-Ar') undergoes reductive elimination to form the final cross-coupled product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Key catalytic intermediates include the initial Pd(0)L₂ complex, the oxidative addition product [L₂Pd(Ar)(X)], and the diorganopalladium species [L₂Pd(Ar)(Ar')] prior to reductive elimination. The characterization of these intermediates, particularly the transient species involved in transmetalation, remains an active area of research. researchgate.netnih.gov
Beyond the formation of C(sp²)-C(sp²) bonds, indole boronic acids can participate in C(sp²)-C(sp³) cross-coupling reactions. Palladium-catalyzed benzylation represents a valuable transformation for synthesizing 2-benzylindoles. Direct benzylation of indole 2-boronic acids has been achieved using specific palladium catalysts, such as trans-PdBr(N-Succ)(PPh₃)₂, which circumvents the need for strong bases that can promote side reactions. researchgate.net This methodology allows for the coupling of N-Boc indole boronic acids with benzylating agents.
Alternatively, Suzuki-Miyaura conditions can be adapted for coupling with benzylic electrophiles like benzyl (B1604629) carbonates or halides. nih.govresearchgate.net These reactions expand the synthetic utility of this compound, providing access to diarylmethane-type structures that are prevalent in medicinal chemistry. The mechanism for these C(sp²)-C(sp³) couplings also involves oxidative addition, transmetalation, and reductive elimination, although the kinetics and stability of the intermediates can differ significantly from C(sp²)-C(sp²) couplings. The development of ligands that promote reductive elimination from Pd(II) intermediates bearing both sp²- and sp³-hybridized carbon substituents is key to the success of these reactions.
The introduction of a trifluoromethyl (CF₃) group into a molecule can dramatically alter its physical and biological properties, including metabolic stability and lipophilicity. Copper-catalyzed reactions have emerged as a powerful tool for the trifluoromethylation of various substrates, including aryl boronic acids. rsc.org
The general process involves the reaction of an aryl boronic acid with a trifluoromethyl source, such as an electrophilic "CF₃⁺" reagent (e.g., Umemoto's or Togni's reagents) or a nucleophilic CF₃ source like TMSCF₃, in the presence of a copper catalyst. rsc.orgresearchgate.net These reactions are typically conducted under mild conditions and exhibit broad functional group tolerance. rsc.org While specific examples utilizing this compound are not extensively documented, the general applicability of this methodology to a wide range of aryl and heteroaryl boronic acids suggests its potential for synthesizing 2-trifluoromethyl-5-benzyloxy-1-boc-indole. rsc.orgresearchgate.net The mechanism is believed to involve a transmetalation step between the boronic acid and a Cu(II) or Cu(III) species, followed by reductive elimination to form the C-CF₃ bond.
Homocoupling Reactions of Indole Boronic Acids.
The homocoupling of aryl and heteroaryl boronic acids to form symmetrical biaryls is a well-established transformation, often observed as a side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, it can also be optimized as a primary transformation. For indole boronic acids, including this compound, palladium-catalyzed oxidative homocoupling is the most common approach.
The generally accepted mechanism for the palladium-catalyzed homocoupling of boronic acids involves a Pd(0)/Pd(II) catalytic cycle. The reaction is typically initiated by the transmetalation of the boronic acid to a Pd(II) salt, or the oxidative addition of a Pd(0) species to a transiently formed species. The key intermediate is an arylpalladium(II) species, which can then undergo a second transmetalation with another molecule of the boronic acid to form a diarylpalladium(II) complex. Reductive elimination from this complex yields the symmetrical biaryl and regenerates the Pd(0) catalyst. The presence of an oxidant is often required to facilitate the reoxidation of Pd(0) to Pd(II) to complete the catalytic cycle, especially when starting from a Pd(0) precursor. Common oxidants include air (O2), benzoquinone, or copper(II) salts.
For this compound, the homocoupling would yield 1,1'-bis(tert-butoxycarbonyl)-5,5'-bis(benzyloxy)-2,2'-biindole. The reaction conditions would likely involve a palladium catalyst such as Pd(OAc)2 or a preformed Pd(0) complex, a base to facilitate transmetalation, and an oxidant. The choice of solvent, base, and oxidant can significantly influence the yield of the homocoupled product versus potential side reactions like protodeboronation.
Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling of Aryl Boronic Acids
| Catalyst | Base | Oxidant | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | Air | Methanol | Room Temperature |
| Pd(PPh₃)₄ | Na₂CO₃ | p-Benzoquinone | Toluene | 80 |
| PdCl₂(dppf) | Cs₂CO₃ | Cu(OAc)₂ | DMF | 100 |
Alternative Coupling and Transformation Reactions Employing this compound.
Beyond the well-known Suzuki-Miyaura cross-coupling, indole boronic acids are versatile substrates for a variety of other transformations.
Chan-Lam Coupling and Related Oxidative Processes.nih.govorganic-chemistry.org
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, from boronic acids and amines or alcohols, respectively. nih.gov This reaction is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction is typically carried out under mild conditions, often open to the air, with a copper source such as Cu(OAc)2 or CuCl2. A base is usually employed to facilitate the reaction.
For this compound, a Chan-Lam coupling with an amine (R¹R²NH) would yield the corresponding 2-aminoindole derivative, while reaction with an alcohol (R³OH) would produce a 2-alkoxy or 2-aryloxyindole. The mechanism is thought to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired product and a Cu(I) species, which is then reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org
Table 2: General Conditions for Chan-Lam Coupling of Aryl Boronic Acids
| Copper Source | Base | Solvent | Atmosphere | Temperature (°C) |
|---|---|---|---|---|
| Cu(OAc)₂ | Pyridine | DCM | Air | Room Temperature |
| CuCl₂ | Et₃N | Toluene | Air | 50 |
| Cu₂O | DBU | Methanol | O₂ | Room Temperature |
Conjugate Addition Reactions.
Aryl and heteroaryl boronic acids can act as nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process often catalyzed by transition metals, most notably rhodium. This reaction provides a powerful method for the formation of carbon-carbon bonds.
In the context of this compound, a rhodium-catalyzed conjugate addition to an enone, such as cyclohexenone, would result in the formation of a 3-(indol-2-yl) substituted ketone. The reaction is believed to proceed through a catalytic cycle involving the transmetalation of the boronic acid to a rhodium(I) complex to form an arylrhodium(I) species. This species then undergoes migratory insertion into the double bond of the coordinated enone, forming a rhodium enolate. Protonolysis of the rhodium enolate releases the product and regenerates a rhodium(I) species that can re-enter the catalytic cycle. The presence of a base is often beneficial for this transformation.
Electrophilic Allyl Shifts and Homologations.
While less common for indole boronic acids themselves, related boron-containing compounds can undergo rearrangements and homologations. For instance, the Matteson homologation is a powerful method for the one-carbon extension of boronic esters. This reaction involves the treatment of a boronic ester with a halomethyl lithium reagent, followed by nucleophilic displacement of the halide to form a new C-C bond. While typically applied to alkyl boronic esters, its application to heteroaryl systems like indole boronic esters could provide a route to indol-2-ylmethane boronic esters.
Electrophilic allyl shifts are more commonly associated with allylboron compounds. An electrophilic attack on the double bond of an allylboronate can induce a nih.govresearchgate.net-shift of the boron group, leading to a rearranged product. While not a direct reaction of this compound, its conversion to an allyl indolylboronate could potentially open pathways to such rearrangements.
Chemoselectivity and Functional Group Tolerance in Reactions Involving this compound.
A key advantage of using boronic acids in organic synthesis is their generally high functional group tolerance. The benzyloxy and Boc protecting groups present in this compound are generally stable under a variety of cross-coupling conditions.
The chemoselectivity of this compound would be particularly relevant in molecules containing other reactive sites, such as halides. For instance, in a molecule containing both a boronic acid and a halide (e.g., a bromo or iodo substituent), it is often possible to selectively perform a Suzuki-Miyaura coupling at the halide position without affecting the boronic acid, or vice versa, by careful choice of reaction conditions (catalyst, base, and solvent).
The Boc group is sensitive to strong acids, and the benzyloxy group can be cleaved by hydrogenolysis. Therefore, reaction conditions employing strong acids or catalytic hydrogenation would not be compatible if these protecting groups need to be retained. However, under the typically basic or neutral conditions of many palladium- and copper-catalyzed coupling reactions, these groups are expected to be stable. The indole nucleus itself can be sensitive to strong oxidants, which should be a consideration in oxidative coupling reactions.
Advanced Applications of 5 Benzyloxy 1 Boc Indole 2 Boronic Acid in Complex Molecule Synthesis
Construction of Highly Substituted and Diverse Indole (B1671886) Derivatives
The primary application of 5-Benzyloxy-1-boc-indole-2-boronic acid lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of a carbon-carbon bond between the indole core and a variety of aryl, heteroaryl, or vinyl halides and triflates, leading to the creation of highly substituted and structurally diverse indole derivatives. nih.gov
The presence of the Boc group on the indole nitrogen is crucial, as it facilitates the initial C-H borylation to create the boronic acid and modulates the electronic properties of the indole ring for efficient coupling. The boronic acid at the C-2 position serves as the nucleophilic partner in the catalytic cycle. This strategic placement enables the introduction of a wide array of substituents at a key position of the indole scaffold. Common applications include coupling with functionalized aromatic and heterocyclic partners, which are prevalent in many areas of chemical research. sigmaaldrich.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Coupling Partner (Ar-X) | Product (2-Aryl-5-benzyloxy-1-boc-indole) | Potential Structural Class |
| 4-Bromopyridine | 2-(Pyridin-4-yl)-5-benzyloxy-1-boc-indole | Heteroaryl-Indole |
| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-5-benzyloxy-1-boc-indole | Electron-Deficient Aryl-Indole |
| 2-Iodothiophene | 2-(Thiophen-2-yl)-5-benzyloxy-1-boc-indole | Heteroaryl-Indole |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-benzyloxy-1-boc-indole | Electron-Rich Aryl-Indole |
These reactions showcase the compound's utility in generating a library of diverse molecules from a common intermediate, which is a fundamental strategy in modern synthetic chemistry.
Utility in the Synthesis of Biologically Active Compounds and Natural Product Analogues
The indole nucleus is a privileged scaffold found in a vast number of natural products and biologically active molecules. nih.gov this compound serves as a critical starting material for the total synthesis of these complex targets and their analogues. mdpi.comrsc.org The benzyloxy group at the C-5 position is particularly significant, as it acts as a protected form of a hydroxyl group, a common functionality in natural products that often plays a key role in biological activity through hydrogen bonding.
Synthetic strategies often involve an initial cross-coupling reaction to install the C-2 substituent, followed by selective deprotection of the Boc and benzyloxy groups to reveal the final, functionalized indole core. This approach allows for late-stage diversification, where different functionalities can be introduced at the N-1 and C-5 positions after the main carbon skeleton has been assembled. This methodology has been instrumental in creating analogues of natural products for structure-activity relationship (SAR) studies. mdpi.com
Table 2: Application in Synthesizing Bioactive Scaffolds
| Target Scaffold Class | Synthetic Role of the Boronic Acid | Example of Final Core Structure |
| Kinase Inhibitors | Forms the core by coupling with a substituted heteroaryl halide. | 2-Aryl-1H-indol-5-ol |
| Serotonin (B10506) Receptor Ligands | Introduces the indole moiety linked to an amine-containing fragment. | 2-(Piperidin-4-yl)-1H-indol-5-ol |
| Antiviral Agents | Used to construct complex, polycyclic indole alkaloids. | Fused Heterocyclic Indole System |
This building block provides a streamlined pathway to molecules that would otherwise require lengthy and less efficient synthetic routes.
Application as a Key Building Block in Medicinal Chemistry Research
In medicinal chemistry, the ability to rapidly synthesize and test a variety of related compounds is essential for drug discovery. nih.gov this compound is highly valued for its role as a versatile intermediate that facilitates this process. researchgate.net The orthogonal protecting groups (Boc and Benzyl) can be removed under different conditions, allowing for selective modification at multiple sites on the indole ring.
The Boc group can be removed under acidic conditions, freeing the indole nitrogen for alkylation, acylation, or other modifications. The benzyl (B1604629) group is typically removed via hydrogenolysis, revealing a C-5 hydroxyl group that can be further functionalized, for example, by etherification or esterification. This controlled, stepwise functionalization is a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net
Table 3: Strategic Advantages of Functional Groups
| Functional Group | Position | Role in Synthesis | Deprotection/Reaction Condition |
| Boronic Acid | C-2 | Nucleophilic partner for C-C bond formation. | Suzuki-Miyaura Coupling (Pd catalyst, base) |
| Boc Group | N-1 | Protects nitrogen; directs borylation; can be removed. | Acidic conditions (e.g., TFA) |
| Benzyloxy Group | C-5 | Protects hydroxyl group; can be removed. | Hydrogenolysis (e.g., H₂, Pd/C) |
The stability and ease of handling of this boronic acid make it a reliable and indispensable tool for medicinal chemists aiming to explore the chemical space around the indole scaffold. nih.gov
Potential Roles in Materials Science and Supramolecular Chemistry
While the primary applications of this compound are in pharmaceutical and biological chemistry, its potential extends to materials science. nih.gov Indole-containing compounds are known for their unique electronic and photophysical properties, making them attractive components for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize highly substituted, conjugated indole systems via cross-coupling reactions is directly applicable to the development of new functional materials. chemimpex.com
After deprotection, the N-H and O-H groups of the resulting 2-substituted-1H-indol-5-ol can participate in hydrogen bonding. This capability makes them interesting candidates for the construction of supramolecular assemblies, where molecules self-organize into larger, ordered structures. Such assemblies have potential applications in sensing, catalysis, and the development of "smart" materials. The C-5 hydroxyl could also serve as an anchor point to graft the indole unit onto polymers or surfaces, creating functionalized materials with tailored properties. chemimpex.com
Table 4: Potential Applications in Materials and Supramolecular Chemistry
| Field | Potential Role of the Indole Derivative | Key Structural Feature |
| Organic Electronics | Component of a conjugated polymer or small molecule semiconductor. | Extended π-system via C-2 substitution. |
| Chemical Sensors | Fluorescent probe for detecting specific analytes. | Functionalized indole core with tunable photophysical properties. |
| Supramolecular Gels | Gelator molecule that forms self-assembled networks. | Hydrogen bonding capabilities of N-H and O-H groups. |
| Surface Modification | Grafting onto surfaces to alter their chemical properties. | Reactive C-5 hydroxyl group for covalent attachment. |
The synthetic accessibility provided by this boronic acid opens avenues for the systematic investigation of indole-based systems in these advanced applications.
Computational and Theoretical Studies on Indole Boronic Acid Reactivity and Selectivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of complex organic reactions. For reactions involving indole (B1671886) boronic acids, such as the Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire catalytic cycle. This includes the energetics of oxidative addition, transmetalation, and reductive elimination steps.
While no specific DFT studies on the reaction mechanisms of 5-Benzyloxy-1-boc-indole-2-boronic acid have been identified, research on simpler N-Boc-indole-2-boronic acids is instructive. nih.gov These studies would typically calculate the geometries and energies of reactants, intermediates, transition states, and products. The presence of the bulky N-Boc (tert-butoxycarbonyl) group and the C5-benzyloxy group would be expected to influence the steric and electronic environment of the boronic acid moiety, which in turn would affect the kinetics and thermodynamics of the reaction steps. The benzyloxy group, being electron-donating, could modulate the nucleophilicity of the indole ring and the reactivity of the C-B bond.
Modeling of Regioselectivity in Borylation and Cross-Coupling Reactions
Regioselectivity is a critical aspect of the synthesis and subsequent reactions of substituted indoles. Computational models can predict the most likely site of borylation on an indole ring or the preferred coupling partner in cross-coupling reactions. These models often analyze factors like steric hindrance, electronic charge distribution, and the energies of potential intermediates.
For a molecule like this compound, the borylation has already occurred at the C2 position. Theoretical modeling could, however, be applied to understand the regioselectivity of its cross-coupling reactions if other reactive sites were present. The interplay between the directing effect of the N-Boc group and the electronic influence of the C5-benzyloxy group would be a key area of investigation. Computational studies on related systems have shown that the N-protecting group can significantly influence the regiochemical outcome of borylation and subsequent reactions. nih.gov
Investigation of Transition States and Energy Barriers in Boron-Mediated Transformations
The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. Computational methods allow for the calculation of the geometry of these high-energy structures and the determination of the activation energy barrier, which is the energy required to reach the transition state.
In the context of reactions involving this compound, such as a Suzuki-Miyaura coupling, the transmetalation step is often rate-determining. nih.gov A theoretical study would involve locating the transition state for the transfer of the indolyl group from boron to the metal center (e.g., palladium). The calculated energy barrier for this step would provide insight into the reaction rate. Again, while specific data for the title compound is unavailable, general DFT studies on the Suzuki-Miyaura reaction have provided valuable mechanistic insights. nih.gov
Table 1: Hypothetical Energy Barriers for a Suzuki-Miyaura Coupling Step
This interactive table presents hypothetical activation energy (ΔG‡) values for the transmetalation step in a Suzuki-Miyaura coupling involving a generic N-Boc-indole-2-boronic acid. These values are for illustrative purposes only, as specific calculations for this compound have not been found.
| Reactant System | Solvent | Calculated ΔG‡ (kcal/mol) |
| N-Boc-indole-2-boronic acid + Aryl-Pd(II)-L | Toluene | 18.5 |
| N-Boc-indole-2-boronic acid + Aryl-Pd(II)-L | DMF | 16.2 |
| N-Boc-5-methoxyindole-2-boronic acid + Aryl-Pd(II)-L | Toluene | 18.1 |
| N-Boc-5-methoxyindole-2-boronic acid + Aryl-Pd(II)-L | DMF | 15.8 |
Note: Data is illustrative and not from actual published research on the specified compound.
Prediction of Reactivity and Stability Profiles of Indole Boronic Acids
Computational chemistry can also be used to predict the intrinsic reactivity and stability of molecules. For boronic acids, this includes assessing their Lewis acidity, stability towards protodeboronation (cleavage of the C-B bond by a proton source), and oxidative stability.
The electronic properties of this compound, such as the charge on the boron atom and the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-B bond, could be calculated to predict its reactivity. The N-Boc group is known to be electron-withdrawing, which can affect the stability of the boronic acid. The C5-benzyloxy group, being electron-donating, would have an opposing electronic effect. A detailed computational analysis would be necessary to determine the net effect on the reactivity and stability of the molecule. General studies on the stability of boronic acids have highlighted their susceptibility to oxidation, a factor that could be computationally modeled. nih.gov
Future Directions and Emerging Research Avenues for 5 Benzyloxy 1 Boc Indole 2 Boronic Acid
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The advancement of organic synthesis is intrinsically linked to the development of novel catalytic systems. For reactions involving indole (B1671886) boronic acids, the focus has traditionally been on palladium-catalyzed cross-coupling reactions. nih.gov However, emerging research is exploring alternatives to enhance efficiency, reduce costs, and improve selectivity.
Future efforts will likely concentrate on the use of earth-abundant and less expensive transition metals. Cobalt, for instance, has been successfully used to catalyze the C2-selective arylation of indoles with boronic acids under mild conditions, offering a cost-effective alternative to precious metal catalysts. acs.org Similarly, ruthenium-catalyzed C-H arylation of indoles has shown high functional-group tolerance, which is crucial when working with multifunctional substrates like 5-Benzyloxy-1-boc-indole-2-boronic acid. nih.gov Such catalysts could enable the direct coupling of the indole C-H bonds with various partners, preserving the boronic acid moiety for subsequent transformations.
Another avenue involves the design of sophisticated ligands to precisely control reaction outcomes. L-shaped ligands, for example, have been developed for the selective borylation of remote sites on aromatic compounds, a concept that could be adapted to achieve unprecedented selectivity in reactions involving complex indole substrates. nih.gov The development of heterogeneous catalysts is also a key area, as they offer simplified purification and catalyst recycling, contributing to more sustainable processes. nih.gov
| Catalyst System | Metal | Key Advantages for Indole Boronic Acids |
| Palladium-based | Pd | Well-established, versatile for Suzuki-Miyaura coupling. nih.gov |
| Cobalt-based | Co | Earth-abundant, mild reaction conditions for C-H arylation. acs.org |
| Ruthenium-based | Ru | High functional group tolerance, C2-H selectivity. nih.gov |
| Iridium-based | Ir | Efficient for C-H borylation, can use alternative boron sources. nih.gov |
| Nickel-based | Ni | Cost-effective, efficient for C2 borylation. nih.gov |
Green Chemistry Approaches in the Synthesis and Application of Indole Boronic Acids
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to minimize environmental impact. For a versatile building block like this compound, this involves reimagining both its synthesis and its subsequent use in multi-step sequences.
A primary focus is the replacement of hazardous solvents with environmentally benign alternatives. rsc.org Research into the ipso-hydroxylation of arylboronic acids has demonstrated the use of aqueous hydrogen peroxide in ethanol (B145695) to produce phenols, a method that avoids toxic reagents and harsh conditions. rsc.org Applying this to this compound could provide a green route to 5-Benzyloxy-1-boc-indol-2-ol. Furthermore, developing syntheses in aqueous media represents a significant goal. journaloms.com
Atom economy is another central tenet of green chemistry, which can be addressed through the design of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, reducing waste and improving efficiency. rsc.org Future work could involve designing MCRs that incorporate this compound to rapidly assemble libraries of complex indole-based heterocycles. rsc.org Additionally, transition-metal-free borylation and coupling reactions are gaining traction, offering pathways that eliminate the need for potentially toxic and expensive metal catalysts. nih.gov
| Green Chemistry Principle | Application in Indole Boronic Acid Chemistry |
| Safer Solvents | Use of ethanol and water in reactions like hydroxylation and cyclization. rsc.orgjournaloms.com |
| Atom Economy | Design of multicomponent reactions to build complex molecules in one pot. rsc.orgrsc.org |
| Catalysis | Development of recyclable heterogeneous catalysts and metal-free reaction pathways. nih.gov |
| Reduced Derivatives | C-H activation/borylation avoids the need for pre-functionalized halogenated indoles. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-derived starting materials for indole synthesis. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netacs.org The integration of the synthesis and application of this compound into these platforms is a significant future direction.
Furthermore, combining flow chemistry with automation and machine learning algorithms allows for high-throughput reaction optimization and discovery. rsc.org Such automated platforms can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a desired transformation, accelerating the development of new synthetic methods and the production of compound libraries for drug discovery. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side reactions. | Highly efficient, precise temperature control. akjournals.com |
| Safety | Handling large volumes of hazardous reagents can be risky. | Small reactor volumes minimize risk. acs.org |
| Scalability | Often requires re-optimization for larger scales. | Straightforward scale-up by extending run time. akjournals.com |
| Reaction Time | Can be hours or days. | Often reduced to minutes or even seconds. organic-chemistry.orgmdpi.com |
| Automation | Difficult to fully automate multi-step processes. | Amenable to integration into automated, multi-step platforms. rsc.org |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
While this compound is primarily valued for its role in Suzuki-Miyaura cross-coupling, future research will undoubtedly uncover novel reactivity patterns. The boronic acid functional group is more versatile than often assumed and can participate in a wide range of transformations beyond C-C bond formation.
One emerging area is the use of boronic acids in photoredox and electrochemical catalysis, which can enable unique, radical-mediated transformations under mild conditions. organic-chemistry.org Another promising direction is the exploration of novel rearrangement reactions. For instance, a 1,2-metallate rearrangement of indole boronate species has been developed to access 2,3-diarylindoles, demonstrating a powerful method for skeletal diversification. acs.org
Moreover, boronic acids themselves can act as catalysts. rsc.org As transient Lewis acids, they can activate functional groups like carboxylic acids or alcohols to facilitate reactions such as cycloadditions or dehydrative etherifications. rsc.orgnih.gov This catalytic capability could be harnessed to develop novel transformations where the boronic acid moiety on the indole scaffold plays a dual role as both a reactant handle and a catalytic directing group. Such explorations could lead to the discovery of entirely new classes of indole-based compounds.
Design of Advanced Indole-Based Scaffolds for Targeted Drug Discovery and Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. nih.govmdpi.com this compound is an ideal starting point for creating advanced, highly functionalized indole scaffolds for drug discovery. researchgate.net
The strategic placement of protecting groups (Boc and Benzyl) allows for selective deprotection and further modification at the N1 and C5 positions, while the C2-boronic acid serves as a versatile anchor point for introducing a wide array of substituents via cross-coupling reactions. nih.gov This modularity enables the creation of large, diverse libraries of compounds for high-throughput screening against various biological targets, such as protein kinases, proteasomes, or G-protein coupled receptors. mdpi.comnih.gov
Future research will focus on using this building block in diversity-oriented synthesis to generate structurally complex and diverse small molecules that can probe biological space. acs.org The boronic acid moiety itself is also of increasing interest in drug design. researchgate.net Several approved drugs, such as the anticancer agent Bortezomib, contain a boronic acid group that is crucial for their mechanism of action, typically by forming a reversible covalent bond with an active site residue in a target enzyme. nih.gov Therefore, advanced scaffolds derived from this compound could be designed not only where the boronic acid is a synthetic handle but also where it is retained as a key pharmacophoric element. nih.govresearchgate.net
| Compound Name | Therapeutic Area |
| Indomethacin | Anti-inflammatory |
| Sumatriptan | Antimigraine |
| Ondansetron | Antiemetic |
| Delavirdine | Antiviral (HIV) |
| Panobinostat | Anticancer |
| Arbidol | Antiviral |
Q & A
Q. What are the common synthetic routes for preparing 5-Benzyloxy-1-Boc-indole-2-boronic acid, and what purification challenges arise?
The synthesis typically involves introducing the boronic acid group at the indole C2 position via Miyaura borylation, followed by Boc protection at N1 and benzyloxy substitution at C5 . Purification challenges include:
- Silica gel binding : Boronic acids often interact irreversibly with silica, requiring alternative methods like recrystallization or flash chromatography with deactivated silica .
- Boroxin formation : Elevated temperatures during solvent removal can lead to trimeric boroxins. Use low-temperature rotary evaporation and inert atmospheres to mitigate this .
- Purity validation : HPLC with UV detection (λ = 254 nm) or B NMR is recommended to confirm boronic acid integrity .
Q. Why is the Boc group preferred for N1 protection in this compound?
The tert-butoxycarbonyl (Boc) group provides:
- Acid-labile cleavage : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the boronic acid moiety .
- Steric shielding : Protects the indole nitrogen during cross-coupling reactions while allowing regioselective functionalization at C2 .
- Compatibility : Stable under Suzuki-Miyaura coupling conditions (pH 7–12, Pd catalysts) .
Q. How should researchers store this compound to ensure stability?
- Temperature : Store at 0–6°C in airtight containers to prevent moisture absorption and thermal decomposition .
- Solvent : Dissolve in anhydrous THF or DMF for long-term storage, as these solvents minimize boronic acid dimerization .
- Desiccant : Use molecular sieves (3Å) in storage vials to maintain anhydrous conditions .
Q. What are the primary applications of this compound in academic research?
- Suzuki-Miyaura cross-coupling : The boronic acid group enables C–C bond formation with aryl halides for indole-based drug discovery (e.g., kinase inhibitors) .
- Diol sensing : The boronic acid interacts with diols (e.g., saccharides) for biosensor development, though the Boc group may require temporary deprotection .
- Multicomponent reactions : Used in indole-annulation protocols to synthesize polycyclic heteroaromatics .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : H NMR (δ 8.1–8.3 ppm for indole H4; δ 1.6 ppm for Boc tert-butyl group) and B NMR (δ 28–32 ppm for boronic acid) .
- HPLC-MS : Confirms molecular weight (MW = 367.2 g/mol) and detects trace boroxins .
- FT-IR : B–O stretching at 1340–1390 cm⁻¹ and C=O (Boc) at 1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronic acid?
- Catalyst : Pd(PPh₃)₄ or SPhos-Pd-G3 in THF/H₂O (3:1) at 60°C improves yields for sterically hindered partners .
- Base : K₂CO₃ (2.5 equiv) balances solubility and reactivity; avoid strong bases (e.g., NaOH) to prevent Boc cleavage .
- Additives : 10 mol% LiCl reduces protodeboronation side reactions .
- Monitoring : Use F NMR (if fluorinated partners) or inline IR to track reaction progress .
Q. How can researchers identify and mitigate byproducts during Boc deprotection?
- Common byproducts : Trifluoroacetylated indole (from TFA overexposure) or boronate esters (from diol contaminants) .
- Mitigation :
- Use TFA/DCM (1:4) at 0°C for ≤30 minutes.
- Quench with cold NaHCO₃ to neutralize excess TFA .
- Purify via preparative TLC (hexane/EtOAc 4:1) .
Q. What strategies prevent boronic acid decomposition under acidic or oxidative conditions?
- Chelation : Add 1,2-diaminocyclohexane (10 mol%) to stabilize the boronic acid during reactions .
- Inert atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., coupling with quinones) .
- Low-temperature workup : Quench reactions at –20°C to minimize boroxin formation .
Q. How does the benzyloxy group influence supramolecular interactions in aqueous systems?
- Hydrophobicity : The benzyloxy moiety enhances lipid bilayer permeability, useful in cell-penetrating probes .
- π-π stacking : Facilitates self-assembly with aromatic analytes (e.g., catecholamines), detectable via fluorescence quenching .
- Competitive binding : The benzyloxy group may sterically hinder diol binding; MD simulations (AMBER) can model interaction dynamics .
Q. How should researchers resolve contradictory data on boronic acid reactivity across studies?
- Control experiments : Replicate reactions using standardized substrates (e.g., 4-bromotoluene) to isolate variables .
- Advanced spectroscopy : B MAS NMR or X-ray crystallography clarifies boronic acid coordination geometry .
- Batch analysis : Compare multiple synthesis lots (via HPLC-MS) to identify impurity-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
